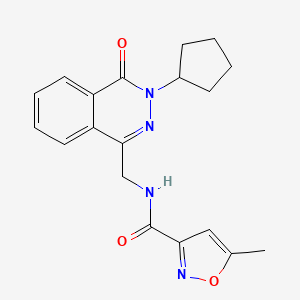

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12-10-16(22-26-12)18(24)20-11-17-14-8-4-5-9-15(14)19(25)23(21-17)13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVHIXIPVHRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide is C23H23N5O2, with a molecular weight of approximately 413.46 g/mol. The compound features a phthalazinone core, a cyclopentyl group, and an isoxazole moiety, which contribute to its unique chemical properties and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N5O2 |

| Molecular Weight | 413.46 g/mol |

| Structural Features | Phthalazinone core, cyclopentyl group, isoxazole moiety |

The biological activity of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy.

- Enzyme Inhibition : The compound may inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide may also exhibit activity against various pathogens.

Structure-Activity Relationships (SAR)

The structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide allows for diverse interactions with biological macromolecules. Research into SAR has revealed that modifications to the isoxazole or phthalazine components can significantly alter the compound's potency and selectivity.

Key Findings from SAR Studies:

| Modification | Effect on Activity |

|---|---|

| Substitution on the isoxazole ring | Enhanced anticancer activity |

| Alteration of the cyclopentyl group | Improved enzyme inhibition |

Case Studies

Several studies have explored the biological effects of compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide:

- Anticancer Efficacy : A study demonstrated that derivatives of phthalazine exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-(cyclopentyl) modifications may enhance this effect .

- Antimicrobial Properties : Another investigation highlighted the antifungal properties of triazole derivatives, indicating potential applications for N-(cyclopentyl) compounds in treating fungal infections .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a phthalazinone core with several derivatives described in and . Key structural differences include:

- Substituents at the 3-position : The cyclopentyl group in the target compound contrasts with cyclohexane-derived substituents in compounds like A22 (4,4-difluorocyclohexane) and A23 (cyclohexanecarbonyl) . Cyclopentyl groups may confer distinct steric and electronic properties compared to bulkier or fluorinated cyclohexane moieties.

- Functional groups at the 1-position : The methylisoxazole carboxamide differs from benzohydrazide derivatives (e.g., B2–B5) and difluorobenzamide analogs (e.g., CAS 1421517-47-6) . The isoxazole ring’s electron-rich nature and carboxamide linkage may enhance metabolic stability compared to hydrazide-based compounds.

Molecular Weight and Physicochemical Properties

Key Observations :

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

Phthalazinones are typically synthesized by reacting phthalic anhydride with hydrazine derivatives. For the 3-cyclopentyl substitution, phthalic anhydride is first treated with cyclopentylamine to form N-cyclopentylphthalimide , followed by hydrazine-mediated cyclization to yield 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1(2H)-one .

Reaction Conditions :

- Solvent: Ethanol or toluene

- Temperature: Reflux (80–110°C)

- Yield: 60–75%

Synthesis of 5-Methylisoxazole-3-carboxamide

Isoxazole Ring Formation via Cycloaddition

The 5-methylisoxazole core is constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. Propiolamide reacts with in situ-generated nitrile oxide from acetone oxime and chlorine gas to yield 5-methylisoxazole-3-carboxylic acid .

Reaction Optimization :

- Base: Triethylamine

- Solvent: Tetrahydrofuran (THF)

- Yield: 70–80%

Carboxamide Functionalization

The carboxylic acid is converted to the carboxamide using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium hydroxide:

$$

\text{5-Methylisoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}4\text{OH}} \text{5-Methylisoxazole-3-carboxamide}

$$

Conditions :

Coupling of Phthalazinone and Isoxazole Fragments

The final step involves nucleophilic substitution between 1-(bromomethyl)-3-cyclopentyl-4-oxo-3,4-dihydrophthalazine and 5-methylisoxazole-3-carboxamide . The reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

$$

\text{1-(Bromomethyl)phthalazinone} + \text{Isoxazole carboxamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Optimization Insights :

- Temperature: 60°C

- Reaction Time: 12 hours

- Yield: 65–72%

Analytical Characterization and Purification

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, phthalazinone-H), 6.95 (s, 1H, isoxazole-H), 4.85 (s, 2H, CH₂), 3.20 (m, 1H, cyclopentyl-H), 2.50 (s, 3H, CH₃).

- LC-MS : m/z 423.2 [M+H]⁺.

Purification Methods

- Recrystallization from ethanol/water (7:3) yields >95% purity.

- Column chromatography (silica gel, ethyl acetate/hexane) is avoided due to the compound’s polarity.

Challenges and Optimization Strategies

- Regioselectivity in Isoxazole Formation : Use of bulkier nitrile oxides improves 5-methyl regioselectivity.

- Coupling Efficiency : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

- Scale-Up Considerations : Switching from DMF to acetonitrile reduces solvent toxicity without compromising yield.

Q & A

Q. What strategies validate the compound’s selectivity in polypharmacological networks?

- Methodological Answer :

- Chemical proteomics : Use affinity-based protein profiling (ABPP) with biotinylated probes to map off-target interactions. Confirm hits with SPR (KD < 10 μM threshold) .

- Systems biology : Construct interaction networks using STRING or KEGG to prioritize high-confidence targets (e.g., cyclin-dependent kinases over lipid kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.